molecular formula C9H7BrF4O2 B14770169 1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14770169
M. Wt: 303.05 g/mol
InChI Key: MYOXASYDXVOFPA-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, along with a methoxymethoxy substituent. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), or chlorine (Cl2) in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives such as azides, ethers, or thioethers.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application and target. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and selectivity towards specific targets, resulting in desired biological effects.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a methoxymethoxy group.

    1-Bromo-3-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxymethoxy group.

    1-Bromo-3-fluoro-2-(3-methoxypropoxy)benzene: Similar structure but with a 3-methoxypropoxy group instead of a methoxymethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H7BrF4O2

Molecular Weight

303.05 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3

InChI Key

MYOXASYDXVOFPA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Br)C(F)(F)F)F

Origin of Product

United States

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